2,3-dithiophen-2-ylthiophene
Description
Contextualization within Oligothiophene Chemistry
Oligothiophenes, which are chains of linked thiophene (B33073) rings, are a cornerstone of organic semiconductor research. cymitquimica.com Their popularity stems from the high charge carrier mobility of polythiophene and the ability to tune properties through chemical modification. tandfonline.com Much of the historical research has focused on linearly-linked oligomers, such as 2,2'-bithiophene (B32781) and 2,2':5',2''-terthiophene, where the thiophene units are connected at the 2- and 5-positions, promoting a planar and highly conjugated backbone. ossila.com
2,3-Dithiophen-2-ylthiophene belongs to a different structural subclass. The substitution at adjacent positions on the central ring forces a departure from planarity due to steric hindrance between the substituent thiophene rings. rsc.org This contrasts sharply with the relatively planar conformations of its linear isomers. This twisting of the molecular backbone has profound implications for the π-conjugation, which is highly dependent on the overlap of p-orbitals between adjacent rings. While extended planarity often leads to smaller bandgaps and higher charge mobility, the introduction of three-dimensional, non-planar structures can be a deliberate design strategy to influence solubility, solid-state packing, and the energy levels of the frontier molecular orbitals (HOMO and LUMO). metu.edu.tr
Significance as a Monomeric and Oligomeric Building Block for π-Conjugated Systems
The utility of this compound lies in its potential as a monomer for creating π-conjugated polymers with unique topologies. When incorporated into a polymer chain, this kinked monomeric unit disrupts the planarity that would be expected from a polymer made of purely linear thiophene units. mdpi.com
The key significance of this includes:
Tuning Electronic Properties: The forced twist between the thiophene rings reduces the effective conjugation length compared to a fully planar analogue. This interruption of the π-system leads to a larger HOMO-LUMO gap and a blue shift in the material's absorption spectrum. rsc.org This provides a method for tuning the electronic and optical properties of the resulting polymers, which is critical for matching the energy levels required in electronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Improving Solubility and Processability: The non-planar structure can disrupt close intermolecular packing, which often leads to improved solubility of the resulting polymers in common organic solvents. This is a crucial practical advantage for the solution-based processing techniques used to fabricate large-area, flexible electronic devices. sigmaaldrich.com
Creating Complex Architectures: The use of such branched or "spiderlike" building blocks is a strategy to move from one-dimensional linear rods to more three-dimensional molecular architectures. metu.edu.tr These complex structures can influence thin-film morphology and the charge transport pathways within a material.
The synthesis of polymers from monomers containing the 2,3-di(2-thienyl) structural unit has been demonstrated, for example, with 2,3-di-(2-thienyl)quinoxaline. Electrochemical polymerization of this monomer resulted in a stable, low-bandgap polymer that was both p- and n-dopable, indicating its potential for a range of electronic applications. researchgate.net
Evolution of Research Perspectives on this compound
Research into thiophene-based materials has evolved from an initial focus on simple, linear, and highly crystalline oligomers to the exploration of more complex and sterically hindered structures. Initially, the primary goal was to maximize charge carrier mobility by creating highly ordered, planar backbones that facilitate efficient intermolecular charge hopping. chemicalbook.com This led to the development of high-performance materials like those based on fused thiophene systems such as thieno[3,2-b]thiophene (B52689) and dithienothiophene (DTT). nih.govresearchgate.net
More recently, the research perspective has broadened. Scientists now recognize that deliberate introduction of steric hindrance and non-planarity, as seen in this compound, is a powerful tool for molecular design. rsc.org The focus has shifted towards a more nuanced understanding of the structure-property relationships, where solubility, energy level tuning, and thin-film morphology are considered alongside charge mobility.
The development of synthetic methodologies has been key to this evolution. While classical methods like Stille and Suzuki couplings are widely used for creating thiophene-thiophene bonds, nih.govresearchgate.net specific strategies are needed to access less common substitution patterns. For instance, the Fiesselmann thiophene synthesis or methods involving the cyclization of functionalized alkynes represent viable routes for producing 2,3-disubstituted thiophenes. mdpi.commetu.edu.tr This synthetic advancement allows researchers to create and investigate complex isomers like this compound and explore their unique properties.
Interdisciplinary Relevance in Organic Electronics and Photonics Research
The unique structural and electronic properties of this compound make it and its derivatives relevant to a wide array of interdisciplinary research areas. Organic electronics and photonics are fields that rely on the development of new materials with precisely controlled characteristics. metu.edu.tr
Organic Field-Effect Transistors (OFETs): In OFETs, the semiconducting material's charge carrier mobility and the stability of the device are paramount. While the twisted structure of this compound might not lead to the highest mobilities compared to planar analogues, its derivatives can be engineered to balance performance with other desirable properties like air stability and solution processability. rsc.org
Organic Photovoltaics (OPVs): In OPVs, the HOMO and LUMO energy levels of the donor and acceptor materials must be carefully aligned to ensure efficient charge separation. The ability to tune these energy levels by introducing sterically hindered units like this compound is highly valuable. Polymers incorporating this unit could serve as donor materials in bulk heterojunction solar cells. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The larger bandgap resulting from reduced conjugation can make materials derived from this compound suitable as host materials or as blue-light emitters, which remain a significant challenge in the OLED field.
Sensors: The electronic properties of conducting polymers are sensitive to their environment. Polymers based on this compound could be used as the active material in chemical sensors, where binding of an analyte would further modulate the polymer's conformation and conductivity. mdpi.com
The study of molecules like this compound pushes the boundaries of materials science, demonstrating that properties can be controlled not just by changing chemical composition but also by precisely arranging that composition in three-dimensional space. bohrium.com
Data Tables
Table 1: Comparison of Calculated Properties for Thiophene-Based Oligomers This table presents theoretical data for related thieno[2,3-b]thiophene (B1266192) systems to illustrate the effect of substitution on electronic properties. The introduction of methyl groups at the 3 and 4 positions induces steric hindrance similar to that expected in this compound, leading to a wider bandgap.
| Compound Name | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | -5.08 | -1.55 | 3.53 | rsc.org |
| 3,4-dimethyl-2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | -5.04 | -1.44 | 3.60 | rsc.org |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | -5.34 | -1.54 | 3.80 | mdpi.com |
| 2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene | -5.33 | -1.64 | 3.69 | mdpi.com |
Table 2: Properties of Polymers Incorporating Dithienyl-Substituted Heterocycles This table shows the properties of polymers made from monomers that, like this compound, feature dithienyl substitution on a central heterocyclic ring. This data demonstrates their application in electronic devices.
| Polymer/Monomer Unit | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Highlight | Reference |
| Poly[2,3-di(2-thienyl)quinoxaline] | - | - | Low | p- and n-dopable material | researchgate.net |
| P(SNS-NH2) | - | - | 2.12 | Electrochromic (yellow to blue) | researchgate.net |
| PEHONDTBT | -5.31 | -3.17 | 2.15 | Organic Solar Cells (Donor) | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
111744-23-1 |
|---|---|
Molecular Formula |
C12H8S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-3-10(13-6-1)9-5-8-15-12(9)11-4-2-7-14-11/h1-8H |
InChI Key |
SBVKMIQOXJYJIM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dithiophen 2 Ylthiophene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis stands as a cornerstone in the synthesis of conjugated oligomers and polymers, offering a versatile and efficient toolkit for constructing the thiophene (B33073) backbone. nih.gov Methods such as Suzuki-Miyaura, Stille, and Negishi coupling are routinely employed to create the specific linkages required for compounds like 2,3-dithiophen-2-ylthiophene. ontosight.aisemanticscholar.org
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. sigmaaldrich.commdpi.com The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. semanticscholar.orgmdpi.com For the synthesis of oligothiophenes, this often translates to reacting thienyl bromides or iodides with thienylboronic acids or esters. semanticscholar.orgnih.gov
The synthesis of asymmetrically linked oligothiophenes, such as this compound, can be achieved through a sequential Suzuki-Miyaura coupling strategy. researchgate.net For instance, a suitably protected bromothiophene can be coupled with a thiophene boronic acid, followed by deprotection and a second coupling step with another thiophene derivative. The choice of catalyst, ligands, and base is crucial for optimizing yield and preventing undesirable side reactions. nih.govrasayanjournal.co.in Recent advancements have focused on developing highly active catalyst systems, such as those using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos), which can achieve high yields with low catalyst loadings. semanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Oligothiophene Synthesis
| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromothiophene, Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | researchgate.netresearchgate.net |
| 2,5-Dibromothiophene, Isopropenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 80 | >90 | nih.gov |
| 3-Bromothiophene, Cyclopropylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 110 | 93 | semanticscholar.org |
This table presents generalized conditions. Specific yields and conditions are highly dependent on the exact substrates and desired product.
The Stille coupling reaction provides an alternative, powerful route for the synthesis of oligothiophenes by coupling an organotin compound (stannane) with an organohalide or triflate, catalyzed by palladium. wikipedia.org This method is particularly noted for the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. wikipedia.orgnrochemistry.com
For the construction of this compound, a Stille coupling strategy would typically involve reacting a brominated thiophene with a stannylated thiophene, such as 2-(tributylstannyl)thiophene. semanticscholar.org The regiochemistry of the final product is dictated by the positions of the halide and the stannyl (B1234572) group on the respective thiophene rings. An improved synthesis for dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its derivatives has been developed, which utilizes a Stille cross-coupling of 2,5-(bistrimethylstannyl)-DTT to produce oligomers. rsc.org Optimization of reaction conditions, including the choice of palladium catalyst, ligands (if any), and additives, is critical for efficient coupling and minimizing homocoupling side products. nrochemistry.comorganic-chemistry.org
Table 2: Typical Parameters for Stille Coupling in Thiophene Derivatization
| Organohalide | Organostannane | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Aryl Stannane | Pd(OAc)₂/Dabco | Dioxane | 120 | 98 | organic-chemistry.org |
| Enol Triflate | Vinyl Stannane | Pd(dppf)Cl₂·DCM, CuI | DMF | 40 | 87 | nrochemistry.com |
| Bromothiophene | Thienyl Stannane | Pd(PPh₃)₄ | Toluene | 110 | Good | semanticscholar.orgwikipedia.org |
This table illustrates common conditions. The efficiency of Stille coupling is substrate-specific.
Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide or triflate. researchgate.net This method is highly effective for synthesizing complex molecules, including oligothiophenes, due to the high reactivity and functional group tolerance of organozinc reagents. nih.govresearchgate.net The preparation of the required thienylzinc reagents can be accomplished by transmetalation from a corresponding thienyllithium or Grignard reagent. semanticscholar.org
The synthesis of regioregular head-to-tail oligothiophenes has been successfully achieved using Negishi coupling. nih.gov For example, the reaction between oligothienylzinc chloride and various brominated aromatic compounds with a Pd(PPh₃)₄ catalyst yields the desired products. nih.gov This approach is particularly useful when other methods, like Grignard-based couplings, might fail or give low yields. nih.gov One-pot procedures involving sequential lithiation, zinc-exchange, and Negishi coupling have been developed to create unsymmetrically substituted thiophenes efficiently. researchgate.net
Stille Coupling Routes to this compound Scaffolds
Direct Arylation Polymerization and Oligomerization Techniques
Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. acs.org This method forges C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, eliminating the need to pre-functionalize one of the coupling partners into an organometallic reagent. acs.orgresearchgate.net This reduces synthetic steps and the generation of toxic metal by-products. acs.org
In the context of thiophene chemistry, DAP is used to synthesize conjugated polymers and oligomers by reacting dihalo(hetero)arenes with thiophene derivatives that possess reactive C-H bonds. researchgate.net The reaction is typically catalyzed by a palladium complex, often with a phosphine ligand and in the presence of a base and a pivalic acid additive. acs.org The regioselectivity of the C-H activation is a critical parameter, and significant research has focused on controlling it to produce well-defined materials. acs.orgmdpi.com For instance, chlorination of the thiophene β-positions has been shown to enable efficient and selective direct arylation at the α-C–H bonds. acs.org Earth-abundant metal catalysts, such as nickel, are also being explored for DAP processes. nih.gov
Table 3: Catalytic Systems for Direct Arylation of Thiophenes
| Monomers | Catalyst | Ligand | Base | Additive | Solvent | Reference |
|---|---|---|---|---|---|---|
| Chlorinated Thiophenes, Aryl Bromides | Pd(OAc)₂ | P(o-MeOPh)₃ | Cs₂CO₃ | PivOH | Toluene | acs.org |
| Thiophene-flanked Arenes, Aryl Bromides | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | PivOH | DMAc | acs.org |
| Thienothiophenes, Dibromoarylenes | Pd(OAc)₂ | None | K₂CO₃/Cs₂CO₃ | PivOH | Toluene/DMAc | researchgate.netrsc.org |
Regioselective Synthesis and Isomer Control in Thiophene Linkages
The synthesis of a specific isomer like this compound (2,2':3',2''-terthiophene) hinges on achieving absolute control over the connectivity between the thiophene rings. Polymerization of 3-substituted thiophenes can lead to a mixture of regio-isomers, including head-to-tail (2,5'), head-to-head (2,2'), and tail-to-tail (5,5') couplings. researchgate.netrsc.org The presence of these different linkages disrupts the planarity and conjugation of the polymer backbone, adversely affecting its electronic properties. rsc.org
Achieving regioregularity is therefore a primary goal in oligothiophene synthesis. nih.gov This is often accomplished by using pre-functionalized monomers where the coupling can only occur at specific sites. For example, McCullough's method for synthesizing regioregular poly(3-alkylthiophenes) involves the regioselective metalation of 2-bromo-3-alkylthiophene to form a Grignard reagent, which then undergoes nickel-catalyzed polymerization. mdpi.com Similarly, for a discrete oligomer like this compound, a stepwise approach using orthogonal coupling reactions or protecting group strategies is necessary to enforce the specific 2,2' and 3',2'' linkages. The choice of synthetic strategy, be it Suzuki, Stille, or Negishi coupling, must be guided by the need to control the precise site of C-C bond formation. nih.gov Computational studies and scanning tunneling microscopy have also been used to understand how the substitution position on the thiophene ring influences the self-assembly and packing of these molecules, highlighting the structural importance of isomer control. nih.govacs.org
Mechanistic Investigations of Reaction Pathways and Intermediate Species
Understanding the reaction mechanisms of palladium-catalyzed cross-coupling reactions is fundamental to optimizing existing synthetic methods and designing new ones. The generally accepted catalytic cycle for Suzuki, Stille, and Negishi couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.comu-tokyo.ac.jp
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate (R-Pd-X). nrochemistry.com
Transmetalation : The organometallic coupling partner (R'-M, where M = B, Sn, Zn) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (R-Pd-R'). nih.gov This step is often the rate-determining step of the cycle. nih.gov
Reductive Elimination : The two organic groups are eliminated from the palladium center to form the new C-C bond (R-R'), regenerating the Pd(0) catalyst. nrochemistry.com
For direct arylation, the mechanism is often more complex and debated, with pathways like the Concerted Metalation-Deprotonation (CMD) being prominent. acs.org In this pathway, the C-H bond is cleaved with the assistance of a base and an additive like pivalic acid. Mechanistic studies on dual-catalyzed systems, such as Pd/Ag for cross-dehydrogenative coupling, have revealed intricate pathways where different metals activate different C-H bonds. nii.ac.jpacs.org For example, Ag(I) might activate the C-H bond of a perfluoroarene, while Pd(II) activates the C-H bond of the thiophene. acs.org Such studies identify key intermediates and catalyst resting states, providing critical insights that can be used to suppress side reactions like homocoupling and improve the selectivity of the desired cross-coupling reaction. nii.ac.jpacs.org
Post-Synthetic Modification and Functionalization Strategies
Post-synthetic modification is a critical strategy for tailoring the physicochemical properties of the this compound core, enabling its application in advanced materials and organic electronics. ontosight.ai These modifications allow for the precise introduction of various functional groups onto the conjugated backbone, which can significantly influence molecular architecture, solubility, electronic energy levels, and intermolecular interactions. Key functionalization approaches include electrophilic halogenation, which serves as a gateway to numerous cross-coupling reactions, and direct C-H bond activation, a more recent and atom-economical method.
Electrophilic Halogenation
Electrophilic halogenation, particularly bromination, is a fundamental and widely employed method for activating the this compound scaffold for subsequent derivatization. Due to the electron-rich nature of the thiophene rings, they are susceptible to electrophilic substitution. byjus.com The α-positions (5 and 5'') of the terminal thiophene rings are the most reactive sites for electrophilic attack.
A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl₄). By carefully controlling the stoichiometry of NBS, it is possible to achieve selective mono-, di-, or poly-bromination. For instance, the synthesis of 3'-Bromo-2,2':5',2''-terthiophene, a related isomer, involves bromination using NBS in DMF. This process is crucial as the introduction of bromine atoms creates reactive handles for further modifications via cross-coupling chemistry. tcichemicals.com
Table 1: Representative Conditions for Electrophilic Bromination of Thiophene Systems
| Starting Material Type | Reagent | Solvent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Terthiophene | N-Bromosuccinimide (NBS) | DMF or CCl₄ | Room Temperature | Brominated Terthiophene | |
| Di(thiophen-2-yl)dione | Bromine (Br₂) | Acetic Acid (HOAc) | Not specified | Regioselective Bromides | nih.gov |
| 2,1,3-Benzothiadiazole | Bromine (Br₂) in HBr | Hydrobromic Acid (48%) | 0 °C | Dibromo-2,1,3-benzothiadiazole | crimsonpublishers.com |
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-derivatives of this compound are valuable intermediates for constructing more complex, π-extended systems through transition metal-catalyzed cross-coupling reactions. princeton.edu The Suzuki-Miyaura and Stille coupling reactions are particularly powerful tools in this context. ontosight.ai
Suzuki-Miyaura Coupling: This reaction involves the coupling of a brominated dithienylthiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boronic acid reagents. It allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Stille Coupling: The Stille reaction couples the halogenated substrate with an organostannane reagent (e.g., a trialkyltin derivative) catalyzed by a palladium complex. rsc.org This reaction is known for its tolerance of a broad array of functional groups. For example, the synthesis of 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT) is achieved via a Pd(0)-catalyzed Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with tributyl(thiophen-2-yl)stannane. crimsonpublishers.com
These coupling reactions are instrumental in synthesizing conjugated polymers and oligomers where the this compound unit can be linked to other aromatic or heteroaromatic systems, thereby tuning the electronic and optical properties of the final material. acs.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Stille Coupling | 4,7-dibromo-2,1,3-benzothiadiazole | tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | Not specified | 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | crimsonpublishers.com |
| Suzuki Coupling | 2-(2-bromoaryl)thiophene | Arylboronic acid | Pd catalyst, K₂CO₃ base | Not specified | 1,2-diheteroaryl-substituted benzene | rsc.orgrsc.org |
| Stille Coupling | 2,5-(bistrimethylstannyl)-DTT | Not specified (oligomerization) | Not specified | Not specified | Oligomer | rsc.org |
Direct C-H Bond Functionalization
More recently, direct C-H bond functionalization has emerged as a powerful and step-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-halogenation of the thiophene rings. rsc.org Palladium-catalyzed reactions involving a 1,4-palladium migration can activate the typically less reactive β-C-H bonds of thiophene rings. rsc.orgrsc.org
This strategy has been demonstrated in the functionalization of 2-arylthiophenes. The process begins with the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst. A subsequent 1,4-palladium migration activates a β-C-H bond on the thiophene ring, which can then undergo direct coupling with another heteroarene. rsc.orgresearchgate.net This methodology allows for the regioselective synthesis of complex structures like 2-aryl-3-heteroarylthiophenes from simple, unfunctionalized heteroarenes. rsc.org This approach offers a more efficient route to π-extended polycyclic heteroaromatics, using readily available catalysts and inexpensive bases. rsc.org
Sophisticated Structural Characterization and Conformational Analysis of 2,3 Dithiophen 2 Ylthiophene
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While a detailed crystal structure for the unsubstituted 2,3-dithiophen-2-ylthiophene is not widely available in public databases, extensive studies on closely related substituted terthiophenes provide significant insights into its likely solid-state structure. rsc.orgcsd-web.rucam.ac.ukrsc.orgcam.ac.uk Research on methylated and other substituted terthiophenes has shown that the conformation between the adjacent thiophene (B33073) rings is a critical structural parameter. rsc.org
Table 1: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/Characteristic | Significance |
|---|---|---|
| Ring Conformation | Mixture of syn and anti conformers | Influences molecular planarity and electronic conjugation. |
| Inter-ring Dihedral Angle | Small, but non-zero | A slight twist between rings is common to relieve steric strain. |
| Crystal Packing | Likely dominated by π-π stacking and herringbone motifs | Dictates intermolecular charge transport pathways. |
| Intermolecular Interactions | C-H···π and C-H···S hydrogen bonds | Stabilize the crystal lattice and influence packing density. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for confirmation of the connectivity of the three thiophene rings. ontosight.ai
The ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 7.8 ppm. The precise chemical shifts and the coupling constants (J-values) between adjacent protons are diagnostic of the substitution pattern on the thiophene rings. The protons on the two terminal thiophene rings would exhibit distinct signals from those on the central ring.
Table 2: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.0 - 7.8 | Signals would appear as doublets and triplets, characteristic of thiophene ring systems. The integration of the signals would correspond to the 8 protons in the molecule. |
| ¹³C | 120 - 140 | Multiple distinct signals are expected, corresponding to the different carbon environments across the three rings. Quaternary carbons at the ring junctions would have distinct shifts. |
Mass Spectrometry for Molecular Connectivity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information based on its fragmentation patterns under electron impact (EI) or other ionization methods. ontosight.ai
For this compound (C₁₂H₈S₃), the molecular ion peak [M]⁺• would be observed at an m/z value corresponding to its molecular weight, approximately 248. ontosight.ai High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. researchgate.net
The fragmentation of oligothiophenes is typically characterized by several key pathways. The most common fragmentation involves the cleavage of the C-C bonds between the thiophene rings. This would lead to fragment ions corresponding to thiophene, bithiophene, and their respective cations. Another characteristic fragmentation pathway for sulfur-containing heterocycles is the loss of sulfur-containing fragments, such as CS or H₂S, although this is often less favorable than ring cleavage.
Table 3: Predicted Key Fragmentation Ions for this compound
| m/z Value (approx.) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 248 | [C₁₂H₈S₃]⁺• | Molecular Ion (M⁺•) |
| 165 | [C₈H₅S₂]⁺ | Loss of a thiophene radical (•C₄H₃S) |
| 121 | [C₄H₃S₂]⁺ | Cleavage resulting in a dithienyl fragment |
| 83 | [C₄H₃S]⁺ | Thienyl cation from inter-ring cleavage |
Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Force Field Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule. These two techniques are complementary; FTIR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability. researchgate.netiosrjournals.org
The spectra of this compound are expected to be rich in information. The C-H stretching vibrations of the thiophene rings are anticipated in the 3100-3000 cm⁻¹ region. iosrjournals.org The region from 1600 to 1300 cm⁻¹ is characteristic of the C=C and C-C stretching vibrations within the aromatic rings, which are often coupled. These modes are particularly sensitive to the effective conjugation length of the oligomer chain. researchgate.net The C-S stretching vibrations are typically found at lower wavenumbers, generally in the 850-600 cm⁻¹ range. iosrjournals.org
Analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed force field analysis. This can shed light on the strength of the various bonds and the degree of electronic delocalization along the thiophene backbone, a key factor in its semiconductor properties.
Table 4: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FTIR/Raman) | Significance |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic C-H bonds. |
| Thiophene Ring C=C/C-C Stretch | 1550 - 1300 | Strong bands in Raman, sensitive to π-conjugation. Known as the effective conjugation coordinate. researchgate.net |
| C-S Stretch | 850 - 600 | Diagnostic for the thiophene ring structure. |
| C-H Out-of-Plane Bending | 900 - 700 | Provides information on the substitution pattern of the rings. |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric and Diastereomeric Purity (if applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for analyzing chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
However, these techniques are only applicable to chiral substances. The parent molecule, this compound, is achiral. It lacks any stereogenic centers and does not possess inherent helical chirality that would render it optically active. Therefore, it will not produce a CD or ORD signal.
It is important to note that derivatives of this compound could be made chiral by introducing chiral substituents onto the thiophene rings. In such cases, chiroptical spectroscopy would be an essential tool for confirming the enantiomeric or diastereomeric purity of the synthesized material. whitman.edu For the unsubstituted title compound, however, this method of analysis is not applicable.
Theoretical and Computational Chemistry of 2,3 Dithiophen 2 Ylthiophene
Electronic Structure Theory and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of 2,3-dithiophen-2-ylthiophene. It offers a balance between computational cost and accuracy, making it well-suited for studying complex organic molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and optical properties. For this compound, DFT calculations reveal the spatial distribution and energy levels of these frontier orbitals. The HOMO is typically characterized by a delocalized π-electron system extending across the three thiophene (B33073) rings, indicative of its electron-donating capability. Conversely, the LUMO is also delocalized and represents the molecule's ability to accept an electron. The calculated energy gap provides a theoretical estimate of the energy required for electronic excitation.
Table 1: Representative DFT Calculated Electronic Properties of Thiophene Oligomers
| Oligomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Bithiophene | -6.21 | -0.98 | 5.23 |
Note: The values presented are illustrative for related thiophene oligomers and the exact values for this compound can vary based on the specific computational method and basis set employed.
The electron density distribution, as calculated by DFT, illustrates how electrons are shared among the atoms within the this compound molecule. In its ground state, the electron density is concentrated around the more electronegative sulfur atoms and distributed across the carbon backbone. Upon electronic excitation, a transfer of charge can occur from the HOMO to the LUMO, leading to a redistribution of electron density. This intramolecular charge transfer is a key characteristic of many organic electronic materials and influences their photophysical properties.
When this compound is oxidized (forming a radical cation) or reduced (forming a radical anion), it carries an unpaired electron. Spin density analysis through DFT calculations can pinpoint the location of this unpaired electron. In the radical cation, the spin density is typically delocalized over the π-conjugated system, which is a hallmark of conductive organic polymers. This delocalization helps to stabilize the charged state and facilitates charge transport. The analysis reveals which atoms bear the most spin, providing insight into the molecule's reactivity and the structural changes that accompany oxidation or reduction.
Analysis of Electron Density Distribution and Charge Transfer States
Ab Initio and Semi-Empirical Calculations for Molecular Properties
Beyond DFT, other computational methods like ab initio and semi-empirical calculations are utilized to determine various molecular properties. Ab initio methods, while computationally intensive, can provide highly accurate data for properties such as ionization potential and electron affinity. Semi-empirical methods, being faster, are useful for screening large numbers of related molecules. These calculations contribute to a comprehensive understanding of the molecule's potential for use in electronic devices by predicting its ability to donate or accept electrons and the energetic cost of these processes.
Computational Spectroscopic Simulations (NMR, UV-Vis, IR)
Computational methods can simulate the spectroscopic signatures of this compound, which are invaluable for interpreting experimental data and confirming the molecule's structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. By comparing these calculated spectra with experimental results, each peak can be assigned to a specific atom in the molecule, providing a detailed confirmation of its connectivity.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for simulating the ultraviolet-visible (UV-Vis) absorption spectrum. These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions for conjugated systems like this. This information is directly related to the HOMO-LUMO gap and the color of the compound.
IR Spectroscopy: The infrared (IR) spectrum can also be computationally simulated. The calculated vibrational frequencies correspond to the stretching and bending modes of the chemical bonds within the molecule. This allows for the assignment of the peaks observed in an experimental IR spectrum, providing further structural verification.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bithiophene |
Theoretical Prediction of Intermolecular Interactions and Aggregation Behavior
While specific theoretical studies focusing exclusively on this compound are not prevalent in the existing literature, a comprehensive understanding of its intermolecular interactions and aggregation behavior can be extrapolated from computational studies on closely related thiophene-based materials, such as oligothiophenes and their derivatives. The theoretical and computational chemistry toolbox provides robust methods to predict how these molecules interact, which is crucial for understanding their solid-state packing and performance in electronic applications.
The primary non-covalent interactions that govern the aggregation of thiophene-based molecules are van der Waals forces, with a significant contribution from π-π stacking. These interactions dictate the supramolecular organization of the molecules, influencing their electronic properties.
Key Intermolecular Interactions:
π-π Stacking: The aromatic nature of the thiophene rings allows for attractive, non-covalent interactions between the π-orbitals of adjacent molecules. The geometry of this stacking (e.g., parallel-displaced, T-shaped, or sandwich) significantly affects the electronic coupling between molecules. For thiophene dimers, parallel-displaced and perpendicular arrangements are common. acs.org
Van der Waals Forces: London dispersion forces are a major component of the attraction between thiophene-based molecules. mdpi.com These forces, although individually weak, become substantial when summed over the surface of the interacting molecules.
Electrostatic Interactions: The presence of the sulfur heteroatom introduces some polarity to the thiophene ring. The distribution of partial charges can lead to electrostatic interactions that influence the orientation of molecules within an aggregate.
Computational Methodologies:
To predict and analyze these interactions, several computational methods are employed:
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to calculate the electronic structure of molecules. For studying non-covalent interactions, dispersion-corrected DFT functionals (e.g., B97-D, B3LYP-D3) are essential as standard functionals often fail to capture the attractive nature of dispersion forces. mdpi.comnih.gov DFT can be used to optimize the geometry of dimers and larger aggregates, providing insights into the most stable configurations and the corresponding interaction energies.
High-Level Quantum Chemical Methods: For more accurate calculations of interaction energies, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard". mdpi.comnih.gov Due to their high computational cost, they are typically used for smaller systems, like dimers, often to benchmark the accuracy of DFT methods.
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for not only calculating the total interaction energy but also decomposing it into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. mdpi.comnih.gov This allows for a detailed understanding of the nature of the intermolecular bond.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior and self-assembly of a large number of molecules over time. uri.edunih.govrsc.org By employing a force field (a set of parameters describing the potential energy of the system), MD can predict how oligomers or polymers of this compound would aggregate in solution or in the solid state. uri.edunih.govrsc.org Analysis of the simulation trajectories can reveal characteristic packing motifs, such as the formation of lamellar structures or π-stacked aggregates. acs.org
Predicted Aggregation Behavior:
Based on studies of similar oligothiophenes, it is predicted that this compound would exhibit a strong tendency to form aggregates. In these aggregates, the molecules would likely arrange in a way that maximizes π-π stacking and van der Waals interactions. The planarity of the molecule would facilitate close packing. MD simulations on related systems have shown that thiophene oligomers can form well-ordered crystalline phases. researchgate.net The specific arrangement, such as a herringbone or a π-stacked structure, would depend on the subtle balance of intermolecular forces.
The aggregation process can be quantitatively analyzed using tools like the radial distribution function (RDF) from MD simulations, which describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.govdiva-portal.org For instance, sharp peaks in the RDF for the sulfur atoms of the central thiophene rings would indicate a high degree of ordered stacking. nih.govdiva-portal.org
Illustrative Data from Thiophene Dimer Studies:
While specific data for this compound is not available, the following table provides an example of calculated interaction energies for thiophene dimers using high-level computational methods, which gives an indication of the strength of these interactions.
| Dimer Configuration | Interaction Energy (kcal/mol) | Method |
| Parallel | -1.71 | CCSD(T) |
| Perpendicular | -3.12 | CCSD(T) |
| Data sourced from calculations on thiophene dimers. acs.org |
Decomposition of Interaction Energy:
A SAPT analysis of thiophene-cored dimers reveals the dominant role of dispersion forces in their stabilization.
| Energy Component | Symmetric S-T₂ Dimer (kcal/mol) | Unsymmetric S-T₂ Dimer (kcal/mol) |
| Electrostatics | -4.45 | -4.01 |
| Exchange | 11.23 | 10.39 |
| Induction | -1.72 | -1.58 |
| Dispersion | -13.97 | -11.95 |
| Total | -8.91 | -7.15 |
| Data adapted from SAPT-DFT calculations on thiophene-based systems (S-T₂ dimers). mdpi.com |
These theoretical predictions are fundamental for the rational design of new materials based on this compound, as the aggregation behavior directly impacts key properties like charge carrier mobility in organic electronic devices.
Polymerization and Oligomerization Pathways of 2,3 Dithiophen 2 Ylthiophene
Electrochemical Polymerization Mechanisms and Electroactive Film Formation
Electrochemical polymerization is a principal method for synthesizing conductive polymers from 2,3-dithiophen-2-ylthiophene, leading to the formation of electroactive films. This process involves the direct oxidation of the monomer at an electrode surface. The polymerization of thiophene (B33073) and its derivatives, including this compound, is initiated by an oxidation step, which generates radical cations. dtic.milwinona.edu These reactive species then couple, leading to the growth of polymer chains on the electrode. winona.edu
The mechanism is understood to proceed through either a radical-monomer or a radical-radical coupling. winona.edu The introduction of oligothiophenes like bithiophene or terthiophene can significantly accelerate the rate of polymerization and lower the required applied potentials for polymerization of thiophene monomers. dtic.mil This is attributed to the lower oxidation potential of the oligomers compared to the monomer, facilitating the initiation of the polymerization process. yuntech.edu.tw
Cyclic voltammetry (CV) is a key technique for both synthesizing and characterizing the electroactive polymer films. libretexts.orgossila.com During the electropolymerization of thiophene derivatives, successive CV scans show an increase in the peak currents, indicating the deposition and growth of a conductive polymer film on the electrode surface. winona.edu For instance, the electrochemical polymerization of diethyl 2,5-di(thiophen-2-yl)thiophene-3,4-dicarboxylate, a derivative of this compound, results in a polymer with a reversible redox process. researchgate.netresearchgate.net The resulting polymer film exhibits stable electrochromic behavior, changing color in response to its oxidation state. researchgate.net
The properties of the electroactive films are influenced by the polymerization conditions. The electrochemical setup typically consists of a three-electrode cell with a working electrode (e.g., ITO glass or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). winona.edu The polymerization of thiophene and its derivatives generally occurs at specific potentials, for example, around 1.6 V for thiophene and 1.0 V for 2,2'-bithiophene (B32781). winona.edu
Chemical Oxidative Polymerization and Resultant Polymer Architectures
Chemical oxidative polymerization offers an alternative route to synthesize polymers from this compound and its derivatives. This method typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer. nih.govresearchgate.net While this technique is widely used for its simplicity, it often results in polymers with random couplings, leading to regioirregular structures. nih.govrsc.org
The architecture of a polymer describes the arrangement of its monomer units and any branching, which significantly impacts its physical properties. wikipedia.orgnih.gov In the context of polythiophenes, the polymer architecture can range from linear chains to more complex structures like branched, cross-linked, star-shaped, and dendritic polymers. wikipedia.orguni-osnabrueck.de Chemical oxidative polymerization of 3-substituted thiophenes can lead to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings, resulting in a regioirregular polymer. rsc.orgcmu.edu These structural irregularities can disrupt the planarity of the polymer backbone, affecting its electronic properties. rsc.org
The choice of oxidant and reaction conditions can influence the molecular weight and yield of the resulting polymer. nih.gov For instance, studies on the FeCl₃-initiated oxidative polymerization of various thiophene monomers have shown that the order of addition of the reagents (monomer to oxidant or vice-versa) can significantly impact the molecular weight of the polymer obtained. nih.gov
The resulting polymer architecture from chemical oxidative polymerization can be characterized as having random branching and potentially some degree of cross-linking. wikipedia.org The lack of control over the coupling regiochemistry is a significant drawback of this method when well-defined polymer structures are desired for specific applications. rsc.org
Controlled Oligomerization for Defined Oligothiophene Segments
To overcome the limitations of conventional polymerization methods that produce polymers with undefined structures, controlled oligomerization techniques have been developed. These methods aim to synthesize oligothiophenes with a precise number of monomer units and a well-defined structure. scispace.comnih.gov Such defined oligomers are valuable as model compounds for understanding the properties of their corresponding polymers and as materials for molecular electronics. scispace.com
One approach to controlled oligomerization is the iterative growth of the oligomer chain. nih.gov This can be achieved through a stepwise synthesis involving regioselective metalation and cross-coupling reactions. For example, the regioselective metalation of a 3-substituted thiophene at the 5-position using a Knochel-Hauser base (TMPMgCl·LiCl), followed by a nickel-catalyzed coupling with a bromothiophene, allows for the single-step extension of the oligothiophene chain. nih.gov This protocol can be repeated to build longer, well-defined oligomers. nih.gov
Another strategy for controlled oligomerization involves the use of a catalytic template. ethz.ch This method can achieve full conversion of the monomer to a single oligomer of a specific length, which is determined by the size and catalytic sites of the macrocyclic template. ethz.ch Catalyst-controlled oligomerization has also been demonstrated in the synthesis of natural products, where iterative catalytic reactions are used to append monomers to a growing chain. nih.govprinceton.edu
Side reactions can occur during oligomerization, leading to the formation of byproducts. researchgate.net Therefore, careful optimization of the reaction conditions is crucial for the selective synthesis of the desired oligomer. The ability to produce well-defined oligothiophene segments is critical for studying structure-property relationships and for the bottom-up fabrication of molecular-scale devices.
Regioregularity and Defect Analysis in this compound-Based Polymers
Regioregularity is a critical structural parameter for polythiophenes, as it significantly influences their electronic and optical properties. rsc.orgcmu.edu In polymers derived from asymmetric monomers like 3-substituted thiophenes, different coupling patterns can arise: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-conjugation and, consequently, charge carrier mobility. rsc.orgcmu.edu Conversely, HH couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation. cmu.edu
Several synthetic methods have been developed to achieve high regioregularity in polythiophenes. The McCullough and Rieke methods were among the first to produce highly regioregular, HT-coupled poly(3-alkylthiophenes). rsc.org The Grignard Metathesis (GRIM) method is another effective technique that involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by polymerization with a nickel catalyst. cmu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the regioregularity of polythiophenes. nih.govnih.gov The chemical shifts of the protons on the thiophene rings are sensitive to the type of coupling, allowing for the quantification of HT, HH, and TT linkages. nih.gov Other analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), can be used to identify trace chemical defects formed during polymerization. researchgate.net
Recent studies have shown that even a small amount of regio-irregularity can sometimes be beneficial, leading to improved crystallinity and π-stacking under certain processing conditions. rsc.org However, for most high-performance applications, a high degree of regioregularity is desirable. researchgate.net
Table 1: Comparison of Regioregularity in Poly(3-hexylthiophene) (P3HT) Synthesized by Different Methods
| Polymerization Method | Typical HT Content (%) | Reference(s) |
| Chemical Oxidative (FeCl₃) | 50-80 | rsc.org |
| McCullough Method | 98-100 | cmu.edu |
| Rieke Method | High | rsc.org |
| Grignard Metathesis (GRIM) | High | cmu.edu |
Supramolecular Organization and Self-Assembly of Poly(this compound)
The performance of polymeric materials in electronic devices is not only dependent on the properties of individual polymer chains but also on their organization in the solid state. Supramolecular organization and self-assembly describe the processes by which polymer chains arrange themselves into ordered structures, such as lamellae or fibrils. nih.gov This ordering is driven by non-covalent interactions, including π-π stacking between the conjugated backbones and van der Waals forces between alkyl side chains. nih.gov
For polythiophenes, including poly(this compound), the ability to self-assemble into well-ordered domains is crucial for efficient charge transport. nih.gov The regioregularity of the polymer plays a significant role in its self-assembly behavior. Highly regioregular polymers tend to form more ordered structures due to their planar backbones, which facilitate close packing and strong intermolecular interactions. rsc.orgnih.gov
The length of the polymer chains (molecular mass) and the polydispersity of the sample also have a profound effect on the supramolecular organization. nih.gov Studies using scanning tunneling microscopy (STM) have shown that polydispersity can severely limit the extent of supramolecular ordering. nih.gov Shorter, monodisperse oligomers can form well-defined two-dimensional islands, while longer chains may form one-dimensional rows. nih.gov This is because molecules of different lengths may not be compatible within the same ordered structure. nih.gov
The self-assembly process can be influenced by processing conditions such as solvent choice, evaporation rate, and thermal annealing. rsc.org These factors can be tuned to optimize the morphology of the polymer film for a specific application. The resulting supramolecular structure dictates the pathways for charge transport, with efficient transport occurring along the polymer backbone and between stacked chains. researchgate.net
Advanced Electronic and Optoelectronic Mechanisms in 2,3 Dithiophen 2 Ylthiophene Systems
Charge Transport Physics and Carrier Mobility Mechanisms
The efficiency of organic electronic devices is fundamentally linked to the ability of charge carriers (holes or electrons) to move through the material. In systems like 2,3-dithiophen-2-ylthiophene, this charge transport is a complex process governed by the interplay of molecular structure, intermolecular interactions, and solid-state morphology.
Charge transport in organic semiconductors is typically described by one of two dominant models: hopping transport or band-like transport.
Hopping Transport: In this incoherent model, charge carriers are localized on individual molecules or conjugated segments. Transport occurs through thermally activated "hops" from one localized site to the next. The mobility in this regime increases with temperature. This mechanism is common in materials with significant structural disorder, where the electronic coupling between adjacent molecules is relatively weak compared to thermal energy and electron-phonon coupling. uow.edu.aucore.ac.uk
Band-like Transport: In this coherent model, strong electronic coupling between molecules leads to the formation of delocalized electronic bands, similar to traditional inorganic semiconductors. Charge carriers are delocalized over multiple molecular units and move through these bands. Their motion is limited by scattering with lattice vibrations (phonons), and thus, mobility decreases with increasing temperature, often following a power-law dependence (μ ∝ T⁻ⁿ). core.ac.ukrsc.org
In reality, the transport mechanism in oligothiophenes is often a blend of these two extremes and is highly dependent on factors like temperature, purity, and molecular arrangement. core.ac.uk For instance, in highly ordered single crystals of oligothiophenes, band-like transport is often observed for charge movement along the π-stacking direction within molecular layers, while hopping transport describes the movement between layers where electronic coupling is weaker. rsc.org The transition between these regimes can occur as temperature changes; a material might exhibit band-like behavior at low temperatures and switch to a hopping mechanism at higher temperatures. core.ac.uk
The arrangement of molecules in the solid state is a critical determinant of charge transport efficiency. For π-conjugated systems like this compound, a planar molecular structure is highly desirable as it facilitates close intermolecular packing through π-π interactions, which enhances electronic coupling. rsc.org
The specific isomerism of the thiophene (B33073) rings significantly influences packing. Studies on isomeric fused-thiophene semiconductors have shown that different core structures lead to distinct intermolecular interactions. rsc.org For example, one isomer might favor strong face-to-face π-π stacking, leading to columnar arrangements, while another might be dominated by sulfur-involved nonbonding interactions, resulting in different packing motifs. rsc.org This, in turn, directly impacts charge carrier mobility.
In the solid state, terthiophene derivatives can exhibit face-to-face π-stacking with intermolecular distances in the range of 3.4 to 3.7 Å, creating pathways for efficient charge transport. The degree of π-orbital overlap, which is governed by this packing, is a key parameter in determining the charge transfer integrals that dictate mobility. researchgate.net Therefore, controlling the thin-film morphology during device fabrication is crucial for optimizing performance.
| Material | Device Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
|---|---|---|---|---|
| Ph-BTBT-10 | OFET | > 10 | Not Reported | rsc.org |
| PTDPPTFT4 | OFET | 2.0 | Not Reported | rsc.org |
| 2,7-bis-(5-n-nonyl-thiophen-2-yl)-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | OFET | 8.5 x 10⁻⁵ | Not Measured | researchgate.net |
| 2,6-bis-(thiophen-2-yl)-3,5-di-n-hexyl-4H-cyclopenta[1,2-b:5,4-b′]dithiophen-4-one | OFET | 3.7 x 10⁻⁴ | Not Measured | researchgate.net |
When a charge is injected into a conjugated oligomer chain (e.g., through chemical doping or photoexcitation), it is not a bare electron or hole. Instead, the charge interacts strongly with the molecular structure, causing a local geometric distortion. This composite quasi-particle, consisting of the charge and its associated lattice deformation, is called a polaron . acs.orgpnas.org
In thiophene-based systems, the formation of a positive polaron (a radical cation) involves a structural reorganization from a neutral aromatic-like structure to a more quinoid-like form. acs.org This self-localization of the charge typically extends over several thiophene units. acs.org Computational studies on oligothiophenes have shown that the polaron can be confined over approximately four thiophene rings. acs.org Theoretical investigations into substituted terthiophene regioisomers have revealed that the precise nature of this structural distortion is sensitive to the specific isomeric structure. researchgate.net
If a second charge is added to the same chain segment, two outcomes are possible. The two polarons can remain as separate entities, or they can combine to form a bipolaron , a spinless, doubly-charged quasi-particle. The formation and stability of bipolarons depend on the balance between the Coulombic repulsion of the two like charges and the energy gain from the extended lattice distortion.
Influence of Molecular Packing and Morphology on Charge Migration
Exciton (B1674681) Dynamics and Photophysical Processes
The interaction of this compound with light involves a series of complex photophysical events centered around the creation and fate of excitons. An exciton is a bound state of an electron and a hole, formed when a molecule absorbs a photon. The dynamics of these excitons are key to the performance of optoelectronic devices like organic solar cells and OLEDs. caltech.edu
Upon absorption of a photon with sufficient energy, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an exciton. In molecular solids, these are often tightly bound Frenkel excitons. However, in systems with donor-acceptor character or in specific packing arrangements, charge-transfer (CT) excitons, where the electron and hole are located on adjacent molecules, can also be formed. uow.edu.au
Once generated, these excitons are not static. They can migrate or diffuse through the material via energy transfer between molecules. The efficiency of this diffusion is crucial for applications like photovoltaics, where the exciton must reach a donor-acceptor interface to be dissociated.
Exciton dissociation is the process where the bound electron-hole pair separates into free charge carriers. This typically occurs at an interface with a material having a different electron affinity or ionization potential, which provides the energetic driving force to overcome the exciton's binding energy.
The photophysical behavior is highly sensitive to the molecular environment. Studies on related push-pull molecules show that relaxation processes after excitation can involve an internal charge transfer assisted by the planarization of the thiophene rings, occurring on a picosecond timescale. rsc.org This dynamic structural change highlights the intimate link between molecular conformation and excited-state evolution.
| Compound | Method | HOMO (eV) | LUMO (eV) | Bandgap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2,5-bis(2-thienyl)-3,4-dinitrothiophene | DFT (B3LYP/6-311G(d,p)) | -5.16 | -3.41 | 1.75 |
According to spin statistics, the photoexcitation of a molecule initially produces a singlet exciton , where the spins of the excited electron and the hole are paired (antiparallel). libretexts.org These singlet excitons can decay radiatively back to the ground state, producing fluorescence. However, they can also undergo a process called intersystem crossing (ISC) to form a triplet exciton , where the electron and hole spins are parallel. libretexts.org
In conventional fluorescent materials, only the singlet excitons (representing ~25% of electrically generated excitons in OLEDs) contribute to light emission, limiting device efficiency. Therefore, harvesting the energy from the non-emissive triplet excitons (~75%) is a major goal in materials science. nih.gov
Several mechanisms exist for harvesting triplet excitons:
Phosphorescence: Materials containing heavy atoms can exhibit strong spin-orbit coupling, which makes the formally "forbidden" triplet-to-singlet ground state transition possible, resulting in light emission known as phosphorescence.
Thermally Activated Delayed Fluorescence (TADF): In molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔE_ST), triplet excitons can be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is assisted by thermal energy. nih.gov This leads to a delayed fluorescence component and allows for harvesting of both singlet and triplet populations.
Singlet Fission: In some materials, a high-energy singlet exciton can spontaneously split into two lower-energy triplet excitons. This process is the inverse of triplet-triplet annihilation and is highly desirable for photovoltaics as it can potentially double the number of charge carriers generated per absorbed photon. The energetic requirement for this is E(S1) ≥ 2 * E(T1).
The relative energies of the S1 and T1 states are therefore critical. For this compound, engineering its structure to achieve a small ΔE_ST could make it a candidate for TADF applications, enabling more efficient light emission in OLEDs.
Exciton Generation, Diffusion, and Dissociation Mechanisms
Interfacial Charge Transfer and Energy Transfer Phenomena
In systems incorporating this compound, a key oligomer in organic electronics, the phenomena at the interface with other materials govern the functionality of advanced electronic and optoelectronic devices. When this thiophene-based molecule forms a heterojunction with an electron-accepting material, two primary processes can occur upon photoexcitation: interfacial charge transfer (ICT) and energy transfer. These mechanisms are fundamental to the operation of devices like organic photovoltaic (OPV) cells and photodetectors.
Interfacial Charge Transfer (ICT)
Interfacial charge transfer is the process where a photo-generated exciton (a bound electron-hole pair) on either the donor or acceptor molecule dissociates, with the electron being transferred to the acceptor and the hole to the donor. In a typical scenario, this compound acts as the electron donor (D) and is paired with an electron acceptor (A), such as a fullerene derivative like Phenyl-C61-butyric acid methyl ester (PCBM).
The process unfolds in several steps:
Exciton Formation: A photon with energy greater than the optical bandgap of the donor (this compound) is absorbed, creating an exciton within the oligomer.
Exciton Diffusion: This exciton is not stationary; it diffuses through the donor domain. For charge separation to occur, the exciton must reach the donor-acceptor (D-A) interface before it decays radiatively or non-radiatively. The typical timescale for exciton diffusion and subsequent charge transfer is in the femtosecond to picosecond range. aip.org
Charge Separation: At the D-A interface, the energetic driving force, determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the donor and acceptor, facilitates the dissociation of the exciton. The electron is transferred from the LUMO of the this compound to the lower-lying LUMO of the acceptor. Simultaneously, the hole remains on the HOMO of the thiophene oligomer. This process creates a charge-transfer (CT) state, where the electron and hole are spatially separated but still coulombically bound across the interface. researchgate.netacs.org
Charge Carrier Generation: For efficient device operation, this CT state must further dissociate into free charge carriers that can be transported to the respective electrodes.
The efficiency of ICT is critically dependent on the energy level alignment at the heterojunction. The LUMO energy offset (ΔE_LUMO = E_LUMO(Donor) - E_LUMO(Acceptor)) provides the driving force for electron transfer. csun.edu
Table 1: Representative Frontier Orbital Energy Levels for ICT
| Compound/Material Class | HOMO (eV) | LUMO (eV) | Role |
|---|---|---|---|
| Oligothiophenes (e.g., Terthiophene) | ~ -5.1 to -5.4 | ~ -2.1 to -2.5 | Electron Donor |
| This compound (estimated) | ~ -5.2 | ~ -2.3 | Electron Donor |
Note: Values are typical estimates from literature for similar materials to illustrate the principle of energy level alignment. researchgate.netresearchgate.net
Energy Transfer Mechanisms
Before an exciton reaches an interface to undergo charge transfer, it can also transfer its energy to an adjacent molecule through non-radiative processes. The two dominant mechanisms for this are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.
Förster Resonance Energy Transfer (FRET): FRET is a long-range (typically 1-10 nm) energy transfer mechanism based on dipole-dipole coupling between the donor and acceptor molecules. wikipedia.org The key requirements for efficient FRET are:
A small distance between the donor and acceptor molecules.
A significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov
In a blend containing this compound, if an exciton is created on a host material that has poor charge transport properties but good light absorption, it can transfer its energy via FRET to the thiophene oligomer, which may have better charge transport characteristics. mdpi.comrsc.org The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.org
Dexter Energy Transfer: Dexter transfer is a short-range (typically < 1 nm) mechanism that involves the simultaneous exchange of electrons between the donor and acceptor molecules. mit.edu This process requires the wavefunctions of the donor and acceptor to overlap. researchgate.net Unlike FRET, Dexter transfer does not depend on the oscillator strength of the acceptor and can facilitate the transfer of triplet excitons, which is crucial in the context of phosphorescent materials and some loss pathways in fluorescent devices. mdpi.com In densely packed films of this compound, Dexter-type energy hopping between adjacent molecules can be a significant channel for exciton transport toward a D-A interface. mit.edu
Photoconductivity and Photoresponse Mechanisms
Photoconductivity is the phenomenon where a material's electrical conductivity increases upon the absorption of electromagnetic radiation. In organic semiconductors like this compound, this property is the foundation for photodetectors and photoswitches.
Mechanism of Photoconductivity
The process of photoconduction in an organic material can be broken down into four fundamental steps:
Photon Absorption and Exciton Generation: When light of a suitable wavelength strikes the material, it is absorbed, promoting an electron from the HOMO to the LUMO. This creates an electron-hole pair that remains coulombically bound, known as an exciton.
Exciton Diffusion: The newly formed exciton diffuses through the material. The average distance an exciton can travel before recombination is known as the exciton diffusion length.
Exciton Dissociation: To generate a photocurrent, the exciton must dissociate into a free electron and a free hole. In a single-component material, this dissociation can occur at defect sites, impurities, or under a strong electric field. However, in bulk heterojunctions, dissociation is much more efficient at the interface between donor and acceptor materials, as described in section 6.3. researchgate.netscielo.br
The increase in conductivity (Δσ) is proportional to the generation rate of charge carriers, their lifetime, and their mobility. The trapping of photogenerated carriers at defect sites can significantly affect the lifetime and, consequently, the photoconductive response. nih.govresearchgate.net
Photoresponse Mechanisms and Device Performance
The ability of this compound to generate a photocurrent upon illumination makes it a candidate for the active layer in organic photodetectors (OPDs). The primary mechanism involves generating charge carriers through photoexcitation, which are then collected at electrodes to produce an electrical signal. nih.gov
Key performance metrics for a photodetector include:
Responsivity (R): This measures the output electrical current generated per unit of incident optical power. It is a measure of the detector's sensitivity.
Detectivity (D*): This metric represents the ability of the detector to distinguish a weak signal from background noise. It is normalized to the detector area and bandwidth.
Response Speed: This indicates how quickly the photodetector can respond to a change in light intensity, often characterized by the rise and fall times or the -3dB frequency. nih.gov
Single-component organic photodetectors based on specific oligothiophene derivatives have demonstrated high performance, where charge generation occurs efficiently even without a separate acceptor material, attributed to strong electronic coupling between molecular exciton and charge transfer states within the bulk material. nih.gov
Table 2: Projected Performance Characteristics for a this compound-based Photodetector
| Parameter | Representative Value | Unit |
|---|---|---|
| Peak Absorption Wavelength | 380 - 450 | nm |
| Responsivity (R) | 0.1 - 1 | A/W |
| Detectivity (D*) | 10¹¹ - 10¹³ | Jones |
| Response Time (rise/fall) | 1 - 100 | µs |
Note: These values are illustrative projections based on performance data for high-efficiency photodetectors using similar oligothiophene or small molecule organic semiconductors. nih.govnih.gov
Applications of 2,3 Dithiophen 2 Ylthiophene in Functional Materials and Devices Non Clinical Focus
Organic Field-Effect Transistors (OFETs): Device Physics and Material Design Principles
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor layer. Thiophene-based materials, including oligomers like 2,3-dithiophen-2-ylthiophene and its derivatives, are extensively studied for this purpose due to their potential for high charge carrier mobility and environmental stability. sigmaaldrich.com
The operation of an OFET relies on the modulation of charge carriers (holes or electrons) in the semiconductor layer by an applied gate voltage. An ideal organic semiconductor for OFETs should possess a well-ordered molecular packing in the solid state to facilitate efficient intermolecular charge hopping. The expansion of the π-conjugated system, as seen in the terthiophene structure, is a common molecular design strategy to enhance these intermolecular interactions and improve mobility.
Key design principles for high-performance p-type organic semiconductors in OFETs include:
Planar and Rigid Molecular Structure: A planar structure promotes close π-π stacking, which is crucial for efficient charge transport.
Strong Intermolecular Interactions: Materials that exhibit strong two-dimensional intermolecular interactions in the solid state often lead to higher mobility. sigmaaldrich.com
Low-Lying HOMO Energy Levels: This contributes to good chemical and environmental stability of the material. sigmaaldrich.com
Derivatives of thiophene (B33073) oligomers have demonstrated impressive performance in OFETs. For instance, materials based on thieno[3,2-b]thiophene (B52689) substructures have achieved high mobilities and excellent air stability. sigmaaldrich.com While specific data for unsubstituted this compound in high-performance OFETs is not prominently reported in the provided context, its core structure serves as a fundamental building block for more complex and higher-performing organic semiconductors. The field-effect mobility (µ), which measures how quickly charge carriers move through the material, has seen a dramatic increase in organic semiconductors over the past 25 years, with values now exceeding those of amorphous silicon. nih.gov
Table 1: Representative Performance of Thiophene-based OFETs
| Material Type | Mobility (cm²/Vs) | On/Off Ratio | Key Features |
|---|---|---|---|
| Thienoacene-based | > 1.0 | High | High mobility, air stability, good reproducibility. sigmaaldrich.com |
| Fused Heteroacenes | > 1.0 | High | High mobility, suitable for demanding applications. nih.gov |
Organic Light-Emitting Diodes (OLEDs): Emission Mechanisms and Device Architectures
Organic light-emitting diodes (OLEDs) are a mature technology used in displays and lighting, consisting of several organic layers sandwiched between two electrodes. sigmaaldrich.com When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons. The radiative decay of these excitons produces light. The efficiency and color of the emission are determined by the materials used in the emissive layer (EML). sigmaaldrich.com
The basic architecture of a small-molecule OLED includes a hole transport layer (HTL), an electron transport layer (ETL), and an EML. sigmaaldrich.com The EML often consists of a host material doped with an emissive guest. Thiophene-based compounds can be utilized in various layers of an OLED, including as part of the emissive material or the charge-transporting layers, due to their tunable electronic properties.
The emission mechanism in OLEDs is a critical factor for device efficiency. Initially, fluorescence-based OLEDs were limited to a 25% internal quantum efficiency (IQE) because only singlet excitons could emit light radiatively. nih.gov To overcome this, phosphorescent materials that can harvest triplet excitons were developed, enabling IQEs of up to 100%. mdpi.com More recently, technologies like thermally activated delayed fluorescence (TADF) and radical-based emitters have emerged to efficiently utilize both singlet and triplet excitons. nih.gov
Derivatives of thiophene oligomers can be designed to function as emitters or hosts in OLEDs. For instance, blue exciplexes, formed at the interface of a donor and an acceptor material, are being explored for high-efficiency blue OLEDs. mdpi.com While this compound itself is not a prominent high-efficiency emitter, its derivatives can be chemically modified to achieve desired emission colors and properties.
Table 2: Key OLED Technologies and Their Efficiency Mechanisms
| Technology | Emission Mechanism | Potential Internal Quantum Efficiency (IQE) |
|---|---|---|
| Fluorescence | Radiative decay of singlet excitons. | 25% nih.gov |
| Phosphorescence | Radiative decay of triplet excitons via heavy metal complexes. | 100% mdpi.com |
| Thermally Activated Delayed Fluorescence (TADF) | Reverse intersystem crossing from triplet to singlet states. | 100% nih.govmdpi.com |
Organic Photovoltaics (OPVs): Charge Separation and Exciton (B1674681) Utilization Strategies
Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible solar energy conversion. A typical OPV device consists of a bulk heterojunction (BHJ) architecture, where an electron-donating and an electron-accepting organic material are blended together. Thiophene-based polymers and small molecules, including derivatives of this compound, are widely used as the electron donor material due to their strong light absorption and good hole-transporting properties. researchgate.net
The process of converting light into electricity in an OPV involves several key steps:
Light Absorption: Photons are absorbed by the donor material, creating tightly bound electron-hole pairs known as excitons. nih.gov
Exciton Diffusion: The excitons must diffuse to the donor-acceptor interface. aps.org
Charge Separation: At the interface, the exciton dissociates. The electron is transferred to the acceptor material, and the hole remains on the donor, forming a charge-transfer (CT) state. aps.org
Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor materials, respectively, to be collected at the electrodes.
A major challenge in OPVs is overcoming the strong Coulombic attraction between the electron and hole in the CT state to generate free charge carriers. nih.govaps.org Efficient charge separation is crucial for high device performance. Research suggests that the delocalization of electronic states at the donor-acceptor interface plays a critical role in facilitating charge separation, allowing the charges to overcome their mutual attraction. nih.govaps.org The formation of "hot" CT states, which possess excess energy, can also contribute to more efficient dissociation. aps.org
Materials based on benzo[1,2-b:4,5-b′]dithiophene (BDT), a fused thiophene structure, have shown promising results in OPVs, achieving power conversion efficiencies (PCEs) over 7%. researchgate.net The planar and conjugated nature of these molecules promotes favorable π-π stacking, which benefits charge transport. researchgate.net By chemically modifying the side groups of these thiophene-based polymers, their energy levels and band gaps can be tuned to optimize photovoltaic performance. researchgate.net
Table 3: Key Parameters for OPV Donor Materials
| Property | Importance | Desired Characteristic |
|---|---|---|
| Absorption Spectrum | Determines the range of sunlight that can be converted to electricity. | Broad absorption, matching the solar spectrum. |
| HOMO/LUMO Energy Levels | Influences the open-circuit voltage (Voc) and driving force for charge transfer. | Deep HOMO for high Voc, appropriate offset with acceptor LUMO. researchgate.net |
| Charge Carrier Mobility | Affects the efficiency of charge transport to the electrodes. | High and balanced hole and electron mobility. |
Sensing Applications: Chemoresistive and Optical Sensor Principles
The electrical and optical properties of conjugated materials like this compound and its derivatives can be sensitive to their chemical environment. This sensitivity makes them suitable for use in chemical sensors. Two common types of sensors based on these materials are chemoresistive and optical sensors.
Chemoresistive Sensors: These devices operate by measuring the change in electrical resistance of the material upon exposure to an analyte. mdpi.combeilstein-journals.org The sensing mechanism involves the adsorption of analyte molecules onto the surface of the semiconductor. This interaction can alter the charge carrier concentration or mobility within the material, leading to a measurable change in resistance. For example, the adsorption of electron-donating or electron-withdrawing gases can modulate the conductivity of a p-type or n-type organic semiconductor. Two-dimensional materials and nanostructures are often employed to maximize the surface-to-volume ratio, enhancing sensitivity. mdpi.com
Optical Sensors: These sensors rely on changes in the optical properties of the material, such as absorption or fluorescence, upon interaction with an analyte. For instance, surface-enhanced Raman spectroscopy (SERS) utilizes plasmonic nanostructures to amplify the vibrational signals of adsorbed molecules, allowing for highly specific detection. beilstein-journals.org Conjugated polymers can act as the transducing element, where binding of an analyte causes a change in the polymer's conformation or electronic structure, resulting in a detectable optical response.
While specific sensor applications of unsubstituted this compound are not detailed in the provided context, its derivatives are used as building blocks for more complex sensor materials. The thiophene rings provide a stable and electronically active platform that can be functionalized to achieve selectivity towards specific analytes.
Electrochromic Materials: Redox-Switchable Optical Properties and Mechanism
Electrochromism is the phenomenon where a material reversibly changes its optical properties, such as color, in response to an applied electrical potential. mdpi.com This property is the basis for applications like smart windows, anti-glare mirrors, and low-power displays. yuntech.edu.twnih.gov Conducting polymers, including those based on thiophene units, are a major class of organic electrochromic materials. scispace.com
The mechanism of electrochromism in conducting polymers involves reversible redox (reduction-oxidation) reactions. mdpi.com In its neutral state, the polymer has a specific color determined by its π-π* electronic transition. When a voltage is applied, the polymer is oxidized or reduced. This process injects or removes electrons from the polymer backbone, creating charge carriers known as polarons and bipolarons. These new electronic states introduce new optical absorptions at lower energies (longer wavelengths), causing the material to change color. yuntech.edu.tw For example, a polymer might switch from a colored, neutral state to a transparent or differently colored, oxidized state. researchgate.net
The performance of an electrochromic material is characterized by several parameters:
Optical Contrast: The difference in transmittance or absorbance between the colored and bleached states.
Switching Speed: The time required to change between states.
Coloration Efficiency: The change in optical density per unit of charge injected. yuntech.edu.tw
Cyclic Stability: The ability to withstand many switching cycles without degradation.
Polymers derived from 2,5-di(thiophen-2-yl)pyrrole, which shares a similar thiophene-based conjugated backbone, have demonstrated promising electrochromic properties, including low oxidation potentials, high stability, and multiple color states. yuntech.edu.tw A polymer based on a terthienyl system showed a reversible color change from reddish-orange in the neutral state to green in the oxidized state. researchgate.net
Table 4: Electrochromic Properties of a Representative Thiophene-based Polymer
| Property | Value | Wavelength |
|---|---|---|
| Optical Density | 0.23 | 623 nm |
| Response Time | 0.6 s | 623 nm |
| Redox Stability | 94% retention after 500 cycles | N/A |
(Data for a dual-type electrochromic device based on PSSS-Diester) researchgate.net
Emerging Research Directions and Unresolved Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 2,3-dithiophen-2-ylthiophene and its polymeric analogues traditionally relies on classical cross-coupling reactions. While effective, these methods often require harsh conditions, expensive catalysts (like palladium), and multi-step processes that can be inefficient and generate significant waste. rsc.org A major challenge is the development of more efficient and sustainable synthetic pathways.
Future research is focused on "green" chemistry principles to create these materials. mdpi.comresearchgate.net This includes exploring direct arylation polymerization, which reduces the number of synthetic steps by activating C-H bonds directly, thereby minimizing the use of pre-functionalized monomers and the generation of toxic byproducts. rsc.org Another promising avenue is the use of enzymatic polymerization, where enzymes catalyze the formation of polymers under mild, physiological conditions. acs.orgdiva-portal.org This approach not only offers a more environmentally friendly route but also provides a high degree of control over the polymer's structure. diva-portal.org The development of one-pot, multi-component reactions and flow chemistry setups are also being investigated to improve yield, reduce reaction times, and enhance scalability for industrial applications. researchgate.net A significant hurdle remains in achieving high regioregularity and molecular weight control in these greener synthetic methods, which is crucial for optimal electronic performance. rsc.org
Rational Design Principles for Tailoring Electronic and Optoelectronic Properties
A key challenge in the field is the ability to precisely control the electronic and optoelectronic properties of materials derived from this compound. rsc.org The performance of devices like organic solar cells (OSCs) and field-effect transistors (OFETs) depends heavily on the material's energy levels (HOMO and LUMO), bandgap, and charge carrier mobility. acs.orgmdpi.com Rational design, guided by a deep understanding of structure-property relationships, is essential for advancing these technologies. researchgate.netwiley.com
Researchers are systematically investigating how chemical modifications to the core oligothiophene structure can tune its properties. acs.orgrsc.org This involves several strategies:
End-Cap Modification: Attaching various electron-donating or electron-accepting groups to the ends of the oligomer chain can significantly alter the frontier molecular orbital energy levels and, consequently, the material's bandgap and absorption spectrum. researchgate.netnih.govmdpi.com
Side-Chain Engineering: The nature, length, and placement of alkyl or other solubilizing side chains can influence molecular packing, crystallinity, and thin-film morphology, which are critical for efficient charge transport. acs.orgacs.org
Backbone Planarization: Introducing fused ring systems or other structural constraints can increase the planarity of the polymer backbone, leading to enhanced π-π stacking, greater electronic delocalization, and higher charge carrier mobility. mdpi.com
The goal is to create a predictive framework where specific properties can be dialed in by selecting the appropriate molecular building blocks. acs.orgresearchgate.net A significant challenge is balancing electronic performance with processability and long-term stability.
| Design Strategy | Target Property | Effect | Key Challenge |
| End-Cap Modification | Bandgap, Energy Levels | Attaching electron-withdrawing/donating groups tunes HOMO/LUMO levels and optical absorption. researchgate.netmdpi.com | Predicting the precise electronic impact of complex functional groups. |
| Side-Chain Engineering | Morphology, Solubility | Alters molecular packing and processability, impacting charge transport. acs.orgacs.org | Balancing solubility with achieving optimal solid-state packing for high mobility. |
| Backbone Planarization | Charge Mobility | Fused rings enhance π-conjugation and intermolecular interactions, boosting mobility. mdpi.com | Maintaining solubility and processability in highly rigid polymer systems. |
| Donor-Acceptor (D-A) Architecture | Optical Absorption | Alternating donor and acceptor units narrows the bandgap for broader light absorption. rsc.org | Controlling morphology and avoiding charge traps at D-A interfaces. |
Advanced Characterization Techniques for In-Situ Monitoring of Material Processes
Understanding the formation of thin films from this compound-based materials is critical for optimizing device performance. Traditional characterization methods often analyze the final film ex-situ, providing limited insight into the dynamic processes of crystallization, aggregation, and morphology development. researching.cn A significant research frontier is the use of advanced characterization techniques for in-situ and operando monitoring, which observe these processes in real-time under realistic conditions. opticsjournal.netjos.ac.cnjos.ac.cn
Techniques such as in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) allow researchers to track the evolution of crystal structure and molecular orientation during solution shearing or annealing. acs.orgjos.ac.cn In-situ UV-Vis absorption and Raman spectroscopy can monitor the electronic states and doping levels of polymers during electrochemical processes or vapor-phase polymerization. myu-group.co.jprsc.org Furthermore, advanced scanning probe microscopy techniques, like in-situ atomic force microscopy (AFM), provide real-time visualization of film morphology at the nanoscale as it forms from solution. researching.cnjos.ac.cn
The primary challenge is to correlate the data from these sophisticated techniques with the final electronic properties of the device. researching.cn Developing experimental setups that can simultaneously perform multiple in-situ measurements while a device is operating (operando) is a complex but crucial goal for establishing a clear link between processing, structure, and function. jos.ac.cnresearchgate.net
Multi-Scale Modeling Approaches Integrating Molecular and Device-Level Simulations
Predictive modeling is an indispensable tool for accelerating the discovery and optimization of new materials, but it faces the challenge of bridging vast differences in length and time scales. dierk-raabe.commpg.de For materials based on this compound, processes range from electronic transitions at the molecular level (femtoseconds, nanometers) to charge transport through a complete device (microseconds, micrometers). cecam.org The development of multi-scale modeling approaches that integrate these different scales is a critical and ongoing research effort. nih.govacs.org
This hierarchical approach involves:
Quantum Mechanics (QM): At the smallest scale, methods like Density Functional Theory (DFT) are used to calculate the fundamental properties of individual molecules, such as their geometry, energy levels, and reorganization energy. acs.orgkit.edu
Molecular Dynamics (MD): Atomistic or coarse-grained MD simulations are used to predict the morphology and packing of molecules in a thin film, which dictates the electronic coupling between adjacent molecules. acs.orgkit.edu
Kinetic Monte Carlo (KMC): The parameters derived from QM and MD are then fed into KMC simulations to model charge transport across millions of molecules, predicting macroscopic properties like charge carrier mobility. kit.eduresearchgate.net
A major unresolved challenge is the seamless and accurate transfer of information between these different levels of simulation. cecam.org Integrating machine learning with these physics-based models is an emerging strategy to accelerate parameterization and explore vast chemical spaces more efficiently. kit.eduschrodinger.comnih.gov
| Simulation Scale | Method | Information Obtained |
| Molecular | Quantum Mechanics (e.g., DFT) | Molecular geometry, HOMO/LUMO energies, optical transitions, reorganization energy. acs.org |
| Nanoscale (Morphology) | Molecular Dynamics (MD) | Thin-film morphology, molecular packing, crystal structure, π-π stacking distances. acs.orgkit.edu |
| Mesoscale (Transport) | Kinetic Monte Carlo (KMC) | Charge hopping rates, charge carrier mobility, density of states. kit.eduresearchgate.net |
| Macroscale (Device) | Continuum / Finite Element Models | Current-voltage characteristics, device efficiency, electric field distribution. researchgate.net |
Exploration of New Application Paradigms Beyond Current Device Architectures
While much of the research on this compound and related materials has focused on established applications like OFETs and OPVs, there is a growing interest in exploring new and unconventional application paradigms. rsc.orgrsc.org A key challenge is to move beyond simply improving existing devices and to envision entirely new functionalities that leverage the unique properties of these organic materials.
Emerging areas of exploration include:
Bioelectronics: The inherent softness, biocompatibility, and ionic/electronic conductivity of thiophene-based polymers make them ideal candidates for interfacing with biological systems. diva-portal.org Applications include biosensors, scaffolds for tissue engineering, and in-vivo polymerization to create electronic circuits within living organisms. acs.orgresearchgate.netdiva-portal.org
Neuromorphic Computing: Organic materials can be used to create devices that mimic the behavior of neurons and synapses in the brain. nmlett.orgnmlett.org Thiophene-based materials are being investigated for use in organic electrochemical transistors and memristors that could form the basis of low-power, brain-inspired computing hardware. nmlett.orgscispace.com
Smart and Responsive Materials: The ability to tune the optical and electronic properties of these materials through external stimuli (e.g., electrochemical potential, light, temperature) opens doors for applications in electrochromic windows, smart textiles, and chemical sensors. rsc.orgmdpi.com
Thermoelectrics: Certain doped polythiophenes can efficiently convert waste heat into electricity. myu-group.co.jpacs.org Designing derivatives of this compound for enhanced thermoelectric performance is a promising direction for energy harvesting applications. acs.org
The central challenge in these areas is to understand and control the complex interplay between the material's structure and its function in these novel, often complex, environments. nmlett.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dithiophen-2-ylthiophene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, Stille coupling (using tributyl(thiophen-2-yl)stannane and palladium catalysts) is effective for introducing thiophene substituents. Optimize yield by:
- Varying catalyst loading (e.g., tetrakis(triphenylphosphine)palladium at 3–5 mol%) .
- Adjusting reaction time (e.g., 24 hours at room temperature) .
- Using anhydrous solvents (e.g., THF) to prevent side reactions .
- Data Source : Refer to synthetic protocols for analogous thiophene derivatives in peer-reviewed journals (e.g., Molecules, 2012) .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points, spectral data) of this compound?
- Methodological Answer : Cross-validate data using authoritative databases:
- Beilstein Database : Provides historical synthesis data and references to original literature for melting points and spectral peaks .
- NIST Chemistry WebBook : Offers verified IR, NMR, and mass spectrometry data for structural confirmation .
- CAS Common Chemistry : Compiles peer-reviewed melting points and boiling points under standardized conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the electrophilic substitution reactions of this compound?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps, identifying reactive positions (e.g., α vs. β positions in thiophene rings) .
- Experimental Probes : Introduce isotopic labels (e.g., deuterium) to track substitution patterns during reactions like bromination or sulfonation .
- Literature Comparison : Compare with regioselectivity trends in analogous dithienothiophenes (e.g., thieno[3,2-b]thiophene derivatives) .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond-length anomalies (e.g., sulfur-sulfur interactions) by growing single crystals via slow evaporation in dichloromethane/hexane .
- 2D NMR (COSY, NOESY) : Assign proton environments in crowded aromatic regions (e.g., overlapping thiophene signals) using correlation spectroscopy .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of novel derivatives (e.g., halogenated analogs) with <5 ppm mass accuracy .
Q. What strategies mitigate degradation during long-term storage of this compound, and how can stability be quantified?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent oxidation .
- Stability Assays : Perform accelerated aging studies (e.g., 40°C/75% humidity for 4 weeks) and monitor degradation via HPLC .
- Degradation Markers : Identify byproducts (e.g., sulfoxides) using LC-MS and compare with reference standards .
Data Analysis and Reporting
Q. How should researchers design experiments to reconcile conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Test compounds across a wide concentration range (e.g., 1 nM–100 μM) to identify IC50 variability .
- Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) to minimize experimental noise .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Q. What computational tools are recommended for predicting the electronic properties of this compound in organic semiconductor applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
